3-Imidazo[1,2-a]pyrimidin-2-ylaniline is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and drug development due to its diverse biological activities. This compound features a fused imidazo[1,2-a]pyrimidine structure, which is known for its potential applications in pharmaceuticals, particularly in anti-inflammatory and anticancer therapies. The molecular formula of 3-Imidazo[1,2-a]pyrimidin-2-ylaniline is CHN with a molecular weight of 210.23 g/mol .
3-Imidazo[1,2-a]pyrimidin-2-ylaniline belongs to the class of imidazo[1,2-a]pyrimidines, which are recognized as important scaffolds in medicinal chemistry. These compounds are characterized by their fused ring systems containing nitrogen atoms, contributing to their unique chemical properties and biological activities. The compound can be sourced from various chemical suppliers and is used in research settings to explore its potential therapeutic applications .
The synthesis of 3-Imidazo[1,2-a]pyrimidin-2-ylaniline can be achieved through several methodologies:
These synthetic strategies are detailed in various studies that emphasize their effectiveness in generating functionalized imidazo[1,2-a]pyrimidines suitable for further biological evaluation .
The molecular structure of 3-Imidazo[1,2-a]pyrimidin-2-ylaniline consists of a pyrimidine ring fused with an imidazole ring and an aniline group. The key structural features include:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to provide insights into its spatial arrangement and interactions with biological targets.
3-Imidazo[1,2-a]pyrimidin-2-ylaniline participates in various chemical reactions that can modify its structure:
The reactivity patterns are influenced by electronic factors associated with the nitrogen atoms in the fused rings, making them suitable for targeted modifications aimed at enhancing biological activity or selectivity against specific targets .
The mechanism of action for 3-Imidazo[1,2-a]pyrimidin-2-ylaniline primarily involves its interaction with specific biological targets such as enzymes or receptors involved in inflammatory pathways or cancer progression.
Further research is needed to elucidate the precise molecular interactions and pathways affected by this compound through techniques such as molecular docking studies and cellular assays.
3-Imidazo[1,2-a]pyrimidin-2-ylaniline exhibits several notable physical and chemical properties:
These properties are critical when considering formulation approaches for pharmaceutical applications and understanding how they affect biological interactions .
3-Imidazo[1,2-a]pyrimidin-2-ylaniline has significant applications in scientific research:
The imidazo[1,2-a]pyrimidine scaffold first gained pharmaceutical relevance through early anxiolytics like divaplon and fasiplon, which exploited the core’s ability to modulate CNS targets like GABA receptors [1]. However, its potential in oncology and infectious diseases remained underexplored until advances in synthetic methodology (e.g., microwave-assisted cyclizations) enabled efficient derivatization. A pivotal shift occurred with the discovery that C2- and C3-substituted imidazo[1,2-a]pyrimidines exhibit potent antitumor activity, exemplified by compounds inhibiting breast cancer cell proliferation (IC₅₀: 35–43 μM) [1]. Concurrently, structural refinements led to telacebec (Q203), an imidazo[1,2-a]pyridine-3-carboxamide in Phase II trials for tuberculosis, which targets cytochrome bcc complex III (QcrB subunit) with nanomolar potency [6]. This evolution underscores the scaffold’s mechanistic versatility—from neurotransmitter receptors to energy metabolism enzymes and tubulin polymers.
Table 1: Key Milestones in Imidazo[1,2-a]Pyrimidine/Pyridine Drug Development
Year | Compound/Class | Therapeutic Area | Significance |
---|---|---|---|
1980s | Divaplon/Fasiplon | Anxiolytic | GABA_A receptor modulation; validated CNS activity |
2012 | Telacebec (Q203) | Antitubercular | QcrB inhibition; Phase II clinical candidate |
2018 | Imidazopyrazine AMPAR mods | Anticonvulsant | γ-8 selective negative allosteric modulators (brain penetrant) |
2023 | Benzimidazo[4,5]pyrimidines | Anti-inflammatory/Oncology | COX-2 inhibition (IC₅₀: 0.05 μM) & anticancer activity |
The 2-yl-aniline group in 3-imidazo[1,2-a]pyrimidin-2-ylaniline is a critical determinant of its bioactivity, serving dual roles as a conformational constraint and a hydrogen-bonding director. Unlike alkyl or aryl substituents, the aniline’s -NH₂ group acts as a hydrogen-bond donor/acceptor, facilitating interactions with polar residues in target proteins (e.g., tubulin’s colchicine site or COX-2’s hydrophilic pocket) [3] [9]. Electronic modulation via aniline para-substitutions further fine-tunes activity:
Table 2: Electronic Effects of Aniline Substituents on Bioactivity
Substituent (Para) | Electronic Effect | Biological Impact | Example Activity |
---|---|---|---|
-N(Et)₂ | Strong donor ↑ Cell permeability & DNA intercalation | Anticancer (IC₅₀: 35.1 μM) [1] | |
-OCH₃ | Moderate donor ↑ Tubulin binding affinity | Microtubule disruption [3] | |
-H | Neutral Moderate COX-2 inhibition | IC₅₀: 0.5–1.0 μM [9] | |
-SO₂CH₃ | Strong acceptor ↑ Selectivity for COX-2 over COX-1 | IC₅₀: 0.05 μM [9] |
Additionally, the aniline nitrogen enables derivatization to imines (-CH=N-) or amides (-NHCOR), expanding pharmacophore diversity. For instance, imine-bearing analogs induce apoptosis via Bax/Bcl-2 pathway modulation, while amide-linked derivatives enhance antitubercular activity [1] [6]. This flexibility positions 3-imidazo[1,2-a]pyrimidin-2-ylaniline as a versatile precursor for targeted molecular design.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9